2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline is a complex organic compound characterized by the presence of quinoline rings connected through a sulfur-containing ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline typically involves the reaction of quinoline derivatives with ethane-1,2-dithiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The quinoline rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline rings .
Scientific Research Applications
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline exerts its effects involves its interaction with molecular targets through its quinoline rings and sulfur-containing bridge. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]bis(pyridine N-oxide)
- 2,2’-[Ethane-1,2-diylbis(iminoethane-1,1-diyl)]diphenol
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(ethane-2,1-diyl)bis(3,5-dinitrobenzoate)
Uniqueness
What sets 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline apart from similar compounds is its specific structural arrangement, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological or chemical systems .
Properties
CAS No. |
144432-75-7 |
---|---|
Molecular Formula |
C24H24N2S2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-[2-[2-(2-quinolin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]quinoline |
InChI |
InChI=1S/C24H24N2S2/c1-3-7-23-19(5-1)9-11-21(25-23)13-15-27-17-18-28-16-14-22-12-10-20-6-2-4-8-24(20)26-22/h1-12H,13-18H2 |
InChI Key |
XWUBVAAMIROTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCSCCSCCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.